![molecular formula C13H12ClN3 B2614882 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 72578-34-8](/img/structure/B2614882.png)
2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a chemical compound that belongs to the pyrrole family. It is also known as CC-115 and is a potent inhibitor of mTORC1 and mTORC2. The compound has been extensively studied for its potential applications in various fields of scientific research.
Scientific Research Applications
Synthesis and Characterization
- Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds : Synthesis and characterization of new biologically active pyrrolo[2,3-b]pyridine scaffolds, including derivatives of 2-amino-1-(4-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile, for potential biological applications (Sroor, 2019).
Catalytic Synthesis
- Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : Describes the DMAP catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi et al., 2015).
Antibacterial Applications
- Heterocycles with Hexahydroquinoline and Pyrrole Moieties : Ultrasonic synthesis and characterization of novel heterocycles containing hexahydroquinoline and pyrrole moieties, derived from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, for antibacterial evaluation (Vazirimehr et al., 2017).
Insecticidal Activity
- Pyrrole-3-Carbonitriles with Insecticidal Activity : Synthesis of 2-(p-chlorophenyl) pyrrole-3-carbonitriles and their evaluation for insecticidal activities (Shang-cheng, 2004).
Anti-Tubercular Evaluation
- Pyrrole Derivatives for Anti-Tubercular Activity : Synthesis and evaluation of novel pyrrole derivatives for anti-tubercular activity, including 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles derivatives (Uthale, 2014).
properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3/c1-8-9(2)17(13(16)12(8)7-15)11-5-3-10(14)4-6-11/h3-6H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJNPSXFIDQMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.